molecular formula C19H17N5S B2657131 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868968-01-8

6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2657131
CAS No.: 868968-01-8
M. Wt: 347.44
InChI Key: SFNJGRAGQCSTLI-UHFFFAOYSA-N
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Description

6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of triazolopyridazines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions.

    Introduction of the Pyridin-2-yl Group: This can be achieved through nucleophilic substitution reactions where the pyridin-2-yl group is introduced onto the triazolopyridazine core.

    Attachment of the (2,5-Dimethylphenyl)methylsulfanyl Group: This step involves the reaction of the triazolopyridazine intermediate with (2,5-dimethylphenyl)methylsulfanyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions, automated synthesis, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the triazole moiety, potentially leading to partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-yl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases (e.g., sodium hydride, potassium carbonate) are typical.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Various substituted triazolopyridazine derivatives depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit c-Met and Pim-1 kinases, which are involved in cancer cell proliferation and survival . The inhibition of these kinases disrupts signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazine Derivatives: Other compounds in this class include various substituted triazolopyridazines with different pharmacological activities.

    Pyridazine Derivatives: Compounds like pyridazine-based kinase inhibitors.

    Triazole Derivatives: Compounds such as triazole-based antifungal agents.

Uniqueness

6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its dual inhibition of c-Met and Pim-1 kinases, which makes it a promising candidate for anticancer therapy . Its structural features allow for specific interactions with the ATP-binding sites of these kinases, enhancing its inhibitory potency.

Properties

IUPAC Name

6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-13-6-7-14(2)15(11-13)12-25-18-9-8-17-21-22-19(24(17)23-18)16-5-3-4-10-20-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNJGRAGQCSTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321872
Record name 6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868968-01-8
Record name 6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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